molecular formula C25H44BrNO2 B14077871 N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide CAS No. 102719-66-4

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide

Cat. No.: B14077871
CAS No.: 102719-66-4
M. Wt: 470.5 g/mol
InChI Key: GKZOPMFPTLHTEZ-UHFFFAOYSA-M
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Description

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide is a quaternary ammonium compound (quat) characterized by a tetradecyl (C14) chain, a benzoyloxyethyl group, and two methyl substituents on the nitrogen atom.

Properties

CAS No.

102719-66-4

Molecular Formula

C25H44BrNO2

Molecular Weight

470.5 g/mol

IUPAC Name

2-benzoyloxyethyl-dimethyl-tetradecylazanium;bromide

InChI

InChI=1S/C25H44NO2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-26(2,3)22-23-28-25(27)24-19-16-15-17-20-24;/h15-17,19-20H,4-14,18,21-23H2,1-3H3;1H/q+1;/p-1

InChI Key

GKZOPMFPTLHTEZ-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-]

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The direct method involves reacting N,N-dimethyltetradecan-1-amine with 2-bromoethyl benzoate under reflux conditions. This one-step quaternization proceeds via an SN2 mechanism, where the tertiary amine attacks the electrophilic carbon of the bromoethyl ester, displacing bromide and forming the quaternary ammonium salt.

Representative equation:
$$
\text{N,N-Dimethyltetradecan-1-amine} + \text{2-Bromoethyl benzoate} \xrightarrow{\text{EtOH, reflux}} \text{N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide} + \text{HBr}
$$

Key parameters:

  • Solvent: Anhydrous ethanol or acetonitrile to prevent hydrolysis of the ester group.
  • Temperature: Reflux (78–82°C for ethanol) for 24–48 hours.
  • Molar ratio: A 1.2:1 excess of 2-bromoethyl benzoate ensures complete quaternization.

Synthesis of 2-Bromoethyl Benzoate

The alkylating agent is prepared by esterifying benzoyl chloride with 2-bromoethanol in dichloromethane, catalyzed by triethylamine:
$$
\text{Benzoyl chloride} + \text{2-Bromoethanol} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{2-Bromoethyl benzoate} + \text{HCl}
$$
This intermediate is purified via vacuum distillation (b.p. 120–125°C at 15 mmHg) and stored under anhydrous conditions.

Stepwise Synthesis via Hydroxyethyl Intermediate

Quaternization with 2-Bromoethanol

N,N-Dimethyltetradecan-1-amine is first quaternized with 2-bromoethanol to yield N-[2-hydroxyethyl]-N,N-dimethyltetradecan-1-aminium bromide:
$$
\text{N,N-Dimethyltetradecan-1-amine} + \text{2-Bromoethanol} \xrightarrow{\text{EtOH, reflux}} \text{N-[2-hydroxyethyl]-N,N-dimethyltetradecan-1-aminium bromide}
$$
Conditions: Reflux in ethanol for 24 hours, followed by precipitation with diethyl ether (yield: 85–90%).

Esterification with Benzoyl Chloride

The hydroxyethyl intermediate undergoes esterification with benzoyl chloride in the presence of pyridine:
$$
\text{N-[2-hydroxyethyl]-N,N-dimethyltetradecan-1-aminium bromide} + \text{Benzoyl chloride} \xrightarrow{\text{Pyridine, CH}2\text{Cl}2} \text{this compound} + \text{HCl}
$$
Optimization:

  • Pyridine neutralizes HCl, shifting equilibrium toward product formation.
  • Reaction at 0–5°C minimizes side reactions (e.g., over-esterification).

Comparative Analysis of Synthetic Routes

Parameter Direct Method Stepwise Method
Steps 1 2
Yield 70–75% 65–70% (overall)
Purity (HPLC) ≥98% ≥97%
Key Challenge Hydrolysis of ester under basic conditions Isolation of hydroxyethyl intermediate
Scalability High (batch reactor compatible) Moderate (additional purification steps)

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (300 MHz, CDCl₃):
    • δ 0.88 (t, 3H, CH₃), 1.25 (m, 22H, -(CH₂)₁₁-), 3.40 (s, 6H, N-(CH₃)₂), 4.60 (t, 2H, -OCH₂CH₂N+), 7.45–8.05 (m, 5H, aromatic).
  • ¹³C NMR: Confirms quaternary nitrogen (δ 65–70 ppm) and ester carbonyl (δ 167 ppm).

High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase, isocratic elution (70:30 acetonitrile:water).
  • Retention time: 12.3 minutes, purity >98%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.

    Hydrolysis: The ester bond in the benzoyloxy group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in an aqueous or alcoholic medium.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products

    Nucleophilic Substitution: Depending on the nucleophile, products can include different quaternary ammonium salts.

    Hydrolysis: The major products are N,N-dimethyltetradecan-1-amine and benzoic acid.

    Oxidation and Reduction: Products vary based on the specific redox reaction.

Scientific Research Applications

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide has several applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in studies involving membrane interactions and permeability.

    Medicine: Investigated for its antimicrobial properties and potential use in disinfectants.

    Industry: Utilized in formulations of detergents and surfactants for its ability to lower surface tension.

Mechanism of Action

The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group can disrupt lipid bilayers, leading to increased membrane permeability and cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Quaternary Ammonium Compounds

Compound Name Alkyl Chain(s) Key Substituents Molecular Features
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide (Target) C14 Benzoyloxyethyl Monomeric, ester-functionalized
N-{2-[(Camphor-sulfonamido)ethyl]}-N,N-dimethyltetradecan-1-aminium bromide C14 Camphor-sulfonamidoethyl Bulky bicyclic hydrophobic group
Didodecyldimethylammonium bromide (DDAB) 2 × C12 None Gemini-like, twin alkyl chains
Ethylene-1,2-bis(N,N-dimethyl-N-dodecylammonium bromide) 2 × C12 Ethylene spacer Gemini surfactant, dimeric
3-Dodecyloxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium bromide C12 Dodecyloxy-hydroxypropyl Ether and hydroxyl groups

Antimicrobial Activity

Table 2: Antimicrobial Efficacy of Selected Compounds

Compound MIC (µmol/L) S. aureus MIC (µmol/L) E. coli MIC (µmol/L) C. albicans Reference
N-{2-[(Camphor-sulfonamido)ethyl]}-N,N-dimethyltetradecan-1-aminium bromide 1.05 2.2 1.05
Benzalkonium bromide (standard) ~25 ~220 ~25
Hexamethylene-1,6-bis(N,N-dimethyl-N-dodecylammonium bromide) Not reported Not reported 0.5–2.0 (fungal strains)
  • Key Findings :
    • The camphor-sulfonamide derivative exhibits 25–100× greater activity than benzalkonium bromide due to its hydrophobic bicyclic moiety enhancing membrane disruption .
    • Gemini surfactants with hexamethylene spacers show superior antifungal activity (MIC 0.5–2.0 µmol/L) compared to shorter spacers, attributed to optimized molecular geometry .
    • The target compound’s benzoyloxyethyl group likely provides moderate lipophilicity, but its antimicrobial potency is expected to be lower than camphor-functionalized analogues.

Physicochemical Properties

Table 3: Solubility and Stability Trends

Compound Type Water Solubility Critical Micelle Concentration (CMC) Thermal Stability
Monomeric quats (e.g., Target) Moderate (polar groups) Higher (single-chain) Stable up to 180°C
Gemini surfactants High (long spacers) Lower (aggregation-prone) Stable up to 200°C
DDAB Low (twin hydrophobic chains) Very low Stable up to 190°C
  • Key Insights :
    • The benzoyloxyethyl group in the target compound may improve water solubility compared to purely alkyl-substituted quats like DDAB.
    • Gemini surfactants exhibit lower CMC values, enabling effective antimicrobial action at lower concentrations .

Biological Activity

N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide, a quaternary ammonium compound, has garnered attention for its biological activity, particularly in antimicrobial applications. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

  • Chemical Name: this compound
  • CAS Number: Not specifically listed; related compounds include CAS 139-08-2 and others.
  • Molecular Formula: C23H42BrN (based on structural similarities).
  • Molecular Weight: Approximately 368.04 g/mol.

Quaternary ammonium compounds (QACs), including this compound, function primarily as surfactants and disinfectants. Their antimicrobial activity is attributed to the following mechanisms:

  • Membrane Disruption: QACs disrupt microbial cell membranes, leading to leakage of cellular contents and eventual cell death. This action is particularly effective against gram-positive bacteria like Staphylococcus aureus and gram-negative bacteria.
  • Cationic Charge Interaction: The cationic nature of QACs allows them to bind to negatively charged bacterial membranes, enhancing their bactericidal efficacy .

Antimicrobial Efficacy

Research indicates that this compound exhibits significant antimicrobial properties. A comparative analysis of various QACs shows:

Compound NameMinimum Inhibitory Concentration (MIC)Effective Against
ADBAC0.4 - 1.8 ppmStaphylococcus aureus
DDAC0.0278 mMStaphylococcus aureus
This compoundTBDBroad-spectrum activity

The MIC values for both ADBAC and DDAC suggest that similar compounds may exhibit comparable efficacy, although specific data for this compound remains to be fully elucidated.

Case Studies

Case Study 1: Efficacy against Biofilms
A study investigated the effectiveness of various QACs, including those structurally related to this compound, against biofilm-forming bacteria. Results indicated that these compounds could significantly reduce biofilm biomass at sub-MIC concentrations, suggesting potential applications in clinical settings where biofilm-related infections are prevalent .

Case Study 2: Safety Profile
Toxicological assessments have been conducted on related compounds such as ADBAC and DDAC. These studies report low systemic absorption and minimal toxicity at effective concentrations, supporting the safety profile of QACs in disinfectant formulations . However, specific safety data for this compound is limited and warrants further investigation.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide?

The compound can be synthesized via nucleophilic substitution reactions under reflux conditions. For example, quaternary ammonium bromides are often prepared by reacting tertiary amines with alkyl bromides in ethanol at elevated temperatures (80°C) for 48 hours, followed by precipitation with diethyl ether and purification via column chromatography . Reaction progress can be monitored using thin-layer chromatography (TLC), and intermediates should be characterized by 1H NMR^1 \text{H NMR} and FTIR spectroscopy .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX program suite (e.g., SHELXL for refinement) is widely used for solving and refining crystal structures, particularly for small molecules . Complementary techniques include 1H NMR^1 \text{H NMR} (e.g., confirming methyl groups at δ 3.36 ppm for N,N-dimethyl moieties) and FTIR spectroscopy (e.g., benzoyloxy C=O stretches near 1720 cm1^{-1}) .

Q. What are the primary biological activities investigated for this compound?

Quaternary ammonium bromides with hydrophobic chains, such as tetradecan-1-aminium derivatives, exhibit antimicrobial properties. Activity against Staphylococcus aureus, Candida albicans, and Escherichia coli can be assessed using broth microdilution assays, with minimum inhibitory concentrations (MICs) compared to standards like benzalkonium bromide .

Advanced Research Questions

Q. How do experimental conditions (e.g., electrolytes, temperature) affect the micellization behavior of this surfactant?

Conductivity and viscosity measurements can determine critical micelle concentration (CMC) under varying conditions. For example, adding NaBr (0.001–0.005 mol·kg1^{-1}) reduces CMC due to charge screening, while elevated temperatures decrease micelle stability. Apparent molar volume and isoentropic compressibility calculations provide insights into solute-solvent interactions .

Q. What strategies resolve contradictions between structural data from X-ray crystallography and spectroscopic methods?

Discrepancies may arise from dynamic effects (e.g., crystal packing vs. solution-state conformers). Validate NMR data with computational models (DFT-optimized geometries) and cross-check SC-XRD results against Cambridge Structural Database entries. SHELXL refinement parameters (R factor < 0.1) ensure crystallographic reliability .

Q. How is this compound applied in material science, such as corrosion inhibition?

Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization studies in acidic media (e.g., 1 M HCl) can evaluate corrosion inhibition efficiency. Surface adsorption behavior follows Langmuir isotherm models, with thermodynamic parameters (ΔGads_{\text{ads}}) indicating physisorption or chemisorption mechanisms .

Q. What experimental designs optimize biological activity while minimizing toxicity?

Structure-activity relationship (SAR) studies can modify the benzoyloxy or alkyl chain length. For example, increasing hydrophobicity enhances antimicrobial potency but may elevate cytotoxicity. Use in vitro assays (e.g., MTT for cytotoxicity) alongside antimicrobial screens to balance efficacy and safety .

Methodological Considerations

Q. How should researchers handle safety concerns during synthesis?

Follow protocols in chemical safety data sheets (SDS): use fume hoods for volatile reagents (e.g., alkyl bromides), wear PPE (gloves, goggles), and neutralize waste with 10% ammonium chloride. First aid for skin contact involves immediate washing with soap/water and medical consultation .

Q. What analytical techniques quantify purity and stability during storage?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm for aromatic groups) ensures purity >99%. Stability studies under varying temperatures (4°C, 25°C) and humidity (using desiccators) monitor degradation via TLC or LC-MS .

Q. How can computational modeling support experimental research on this compound?

Molecular docking (e.g., AutoDock Vina) predicts interactions with microbial targets (e.g., S. aureus enzymes). Density functional theory (DFT) calculates electronic properties (HOMO-LUMO gaps) to rationalize reactivity and adsorption behavior .

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